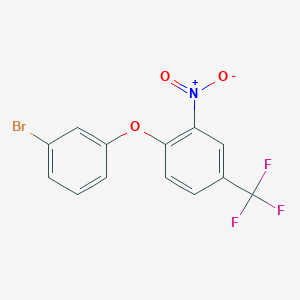
N-Isopropyl-4-nitro-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-N-propan-2-yl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11F3N2O2. It is characterized by the presence of a nitro group, a trifluoromethyl group, and an isopropyl group attached to an aniline ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-4-nitro-3-(trifluoromethyl)aniline typically involves the nitration of N-propan-2-yl-3-(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Reduction: 4-Amino-N-propan-2-yl-3-(trifluoromethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitro-N-propan-2-yl-3-(trifluoromethyl)aniline is used in the synthesis of pharmaceuticals, particularly as an intermediate in the production of anti-inflammatory and anti-cancer drugs. It is also employed in the development of agrochemicals, such as herbicides and insecticides . Additionally, this compound is used in material science for the synthesis of specialty polymers and dyes .
Wirkmechanismus
The mechanism of action of N-Isopropyl-4-nitro-3-(trifluoromethyl)aniline depends on its application. In pharmaceuticals, it may act as a precursor to active compounds that inhibit specific enzymes or receptors involved in disease pathways. The nitro group can be reduced to an amine, which then interacts with biological targets . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
4-Nitro-3-(trifluoromethyl)aniline: Lacks the isopropyl group, making it less lipophilic and potentially less effective in crossing cell membranes.
4-Nitro-N-methyl-3-(trifluoromethyl)aniline: Contains a methyl group instead of an isopropyl group, which may affect its reactivity and biological activity.
Uniqueness: 4-Nitro-N-propan-2-yl-3-(trifluoromethyl)aniline is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. The trifluoromethyl group also contributes to its stability and reactivity in various chemical reactions .
Eigenschaften
IUPAC Name |
4-nitro-N-propan-2-yl-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-6(2)14-7-3-4-9(15(16)17)8(5-7)10(11,12)13/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQZAGHPQDHIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl[1-methyl-2-(2-thienyl)-1H-indol-3-yl]methanamine](/img/structure/B7857715.png)



![Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate](/img/structure/B7857738.png)


![Methyl 3-[(3-bromophenyl)formamido]propanoate](/img/structure/B7857768.png)
![N-[1-(4-Bromophenyl)ethyl]-2-methoxy-benzamide](/img/structure/B7857776.png)





